molecular formula C27H42O4 B12076490 (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid

(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid

Cat. No.: B12076490
M. Wt: 430.6 g/mol
InChI Key: QOEPZHFZXUROGV-BXDHRDAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid is a sterol derivative with a complex structure that includes multiple functional groups. This compound is part of the broader class of cholesterol derivatives, which play significant roles in various biological processes. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid typically involves multiple steps, starting from simpler sterol precursors. One common method includes the oxidation of cholesterol derivatives to introduce the necessary functional groups. The reaction conditions often involve the use of strong oxidizing agents such as chromium trioxide or potassium permanganate under controlled temperatures and pH levels to ensure selective oxidation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to convert cholesterol into the desired product. This method is advantageous due to its specificity and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Functional groups on the sterol backbone can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using reagents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of steroids and other bioactive compounds.

Biology

In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the metabolism of sterols and their impact on cell membrane integrity and function.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of drugs targeting cholesterol-related disorders or as anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the production of cosmetics and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for nuclear receptors, affecting gene expression and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound from which (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid is derived.

    Cholest-5-en-3beta,7alpha-diol: Another sterol derivative with similar functional groups.

    7-Ketocholesterol: A closely related compound with a ketone group at the 7-position.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(2R,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17-,19+,20-,21+,22+,24+,26+,27-/m1/s1

InChI Key

QOEPZHFZXUROGV-BXDHRDAUSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.